Band Gap and Visible-Light Absorption Onset: BiVO₄ Captures Solar Photons Unavailable to TiO₂
The monoclinic scheelite phase of BiVO₄ exhibits a band gap of ~2.4 eV, corresponding to an optical absorption onset at approximately 517 nm, which permits excitation by a significant fraction of the visible solar spectrum [1]. By contrast, commercial TiO₂ (Degussa P25), the most widely used photocatalyst benchmark, possesses a band gap of ~3.2 eV with an absorption edge near 387 nm, confining its photoactivity exclusively to the UV region, which accounts for only 4–5% of terrestrial solar irradiance [1]. Among visible-light-active metal oxides, BiVO₄ (2.4 eV) is bracketed by WO₃ (2.5–2.8 eV) and α-Fe₂O₃ (2.2 eV), but BiVO₄'s conduction band edge (~0.02 V vs. RHE) is more strategically positioned—requiring less external bias for water reduction than either WO₃ or Fe₂O₃ [1]. This band-edge advantage, combined with the narrowest band gap among practically viable, stable oxide photoanodes, makes BiVO₄ the intrinsically most efficient single-junction visible-light absorber for solar fuels generation.
| Evidence Dimension | Band gap energy and optical absorption onset |
|---|---|
| Target Compound Data | BiVO₄ (monoclinic scheelite): Band gap ~2.4 eV, absorption onset ~517 nm |
| Comparator Or Baseline | TiO₂ (P25): Band gap ~3.2 eV, absorption onset ~387 nm; WO₃: ~2.5–2.8 eV; α-Fe₂O₃: ~2.2 eV |
| Quantified Difference | BiVO₄ band gap is ~0.8 eV narrower than TiO₂, enabling absorption of photons with λ ≤ 517 nm vs. λ ≤ 387 nm. Among visible-light oxides, BiVO₄ conduction band edge (~0.02 V vs. RHE) is more negative and requires less bias than WO₃ or Fe₂O₃. |
| Conditions | UV-Vis diffuse reflectance spectroscopy; electronic structure confirmed by first-principles hybrid DFT calculations including spin-orbit coupling and electron-hole interactions [1]. |
Why This Matters
A band gap below 3.0 eV is a binary gate for solar-driven photocatalysis; procurement of BiVO₄ rather than TiO₂ is mandatory when visible-light activity is a technical requirement.
- [1] Jan Augustynski, Water Splitting Semiconductor Photoanodes – a Comparative Study, 228th ECS Meeting, Meet. Abstr., MA2015-02, 1681 (2015). DOI: 10.1149/MA2015-02/43/1681. Band gap values: WO₃ 2.5 eV, BiVO₄ 2.4 eV, Fe₂O₃ 2.2 eV; TiO₂ band gap ~3.2 eV also discussed. View Source
